Aluminum;magnesium;oxido hydrogen carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum;magnesium;oxido hydrogen carbonate is a compound that combines aluminum, magnesium, and carbonate ions. It is known for its applications in various fields, including medicine, chemistry, and industry. This compound is often used as an antacid to neutralize stomach acid and relieve symptoms of indigestion and heartburn .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum;magnesium;oxido hydrogen carbonate typically involves the reaction of aluminum hydroxide and magnesium hydroxide with carbon dioxide. One common method is the mechanochemical method, which uses magnesium hydroxide, aluminum hydroxide, and carbon dioxide as raw materials . The reaction conditions include maintaining a constant pH value and temperature to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the preparation of this compound can involve the use of ammonium hydroxide or water-miscible nitrogenous organic salts to facilitate the reaction between aluminum hydroxide, magnesium hydroxide, and carbon dioxide . This method helps in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Aluminum;magnesium;oxido hydrogen carbonate undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with acids to produce salt, water, and carbon dioxide.

Oxidation-Reduction Reactions: The compound can participate in redox reactions, especially involving magnesium and aluminum components.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and sodium hydroxide. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from reactions involving this compound include aluminum salts, magnesium salts, water, and carbon dioxide .

Scientific Research Applications

Aluminum;magnesium;oxido hydrogen carbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of aluminum;magnesium;oxido hydrogen carbonate involves its ability to neutralize acids. When ingested, it reacts with hydrochloric acid in the stomach to form aluminum chloride, magnesium chloride, water, and carbon dioxide . This neutralization process helps in relieving symptoms of heartburn and indigestion. The compound also increases the pH of gastric secretions, which can inhibit the action of pepsin, an enzyme involved in digestion .

Comparison with Similar Compounds

Similar Compounds

Aluminum Hydroxide: Used as an antacid and in water purification.

Magnesium Hydroxide: Commonly used as a laxative and antacid.

Calcium Carbonate: Another widely used antacid and calcium supplement.

Uniqueness

Aluminum;magnesium;oxido hydrogen carbonate is unique due to its combined properties of aluminum and magnesium, which provide a balanced acid-neutralizing effect. This combination enhances its effectiveness as an antacid compared to individual components like aluminum hydroxide or magnesium hydroxide alone .

Properties

Molecular Formula |

C5H5AlMgO20 |

|---|---|

Molecular Weight |

436.37 g/mol |

IUPAC Name |

aluminum;magnesium;oxido hydrogen carbonate |

InChI |

InChI=1S/5CH2O4.Al.Mg/c5*2-1(3)5-4;;/h5*4H,(H,2,3);;/q;;;;;+3;+2/p-5 |

InChI Key |

DHQKZHREWWXKQF-UHFFFAOYSA-I |

Canonical SMILES |

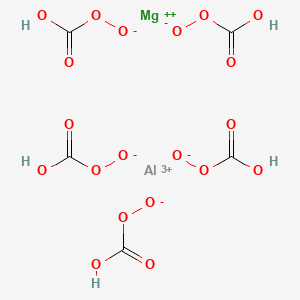

C(=O)(O)O[O-].C(=O)(O)O[O-].C(=O)(O)O[O-].C(=O)(O)O[O-].C(=O)(O)O[O-].[Mg+2].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.